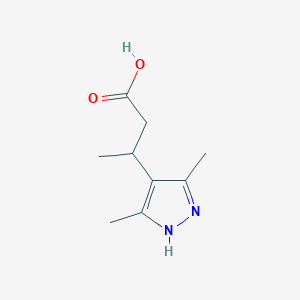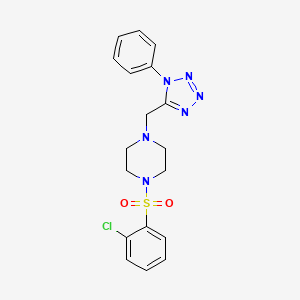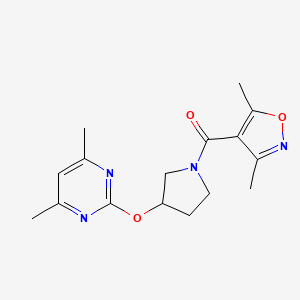
Ácido 3-(3,5-dimetil-1H-pirazol-4-il)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid” is a chemical compound with the CAS Number: 1423025-74-4 . It has a molecular weight of 182.22 . It is in powder form .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester .Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.22 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han identificado este compuesto como un posible modulador de la función de las integrinas. Específicamente, exhibe alta afinidad por la integrina αvβ6, que está implicada en la remodelación tisular y la progresión del cáncer . Estudios adicionales podrían explorar su potencial terapéutico en enfermedades relacionadas con las integrinas.
- Aplicación: Los estudios in vitro han demostrado que este compuesto tiene una potente actividad antipromastigote contra los parásitos de Leishmania. Las simulaciones moleculares sugieren patrones de unión favorables, lo que lo convierte en un candidato prometedor para terapias antileishmaniales .
- Aplicación: Aunque no se ha estudiado directamente para la malaria, las características estructurales del compuesto justifican la investigación. Su parte dihidropirazol puede ofrecer potencial contra los parásitos de Plasmodium .
- Aplicación: Un compuesto relacionado, (±)-3-(1H-pirazol-1-il)-6,7-dihidro-5H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina, se sintetizó utilizando un andamiaje similar. Estos derivados podrían explorarse para aplicaciones farmacológicas más amplias .
Modulación de Integrinas
Actividad Antiparasitaria
Evaluación Antimalárica
Derivados de Triazolo-Tiadiazina
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, αvβ6 integrin plays a crucial role in cell adhesion and signal transduction .
Mode of Action
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid interacts with its target, the αvβ6 integrin, by binding to it with very high affinity . This binding event can lead to changes in the conformation of the integrin, which can affect its interaction with other molecules and potentially alter cellular signaling pathways .
Biochemical Pathways
These pathways play crucial roles in many biological processes, including cell migration, differentiation, and survival .
Pharmacokinetics
The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid are commensurate with inhaled dosing by nebulization . The compound has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and high affinity for αvβ6 integrin . These properties suggest that the compound could have good bioavailability when administered via inhalation .
Result of Action
The molecular and cellular effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid’s action are likely to be diverse, given the wide range of processes in which αvβ6 integrin is involved . By binding to αvβ6 integrin, the compound could potentially influence cell adhesion, migration, and signal transduction, among other processes .
Action Environment
The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that also bind to αvβ6 integrin could potentially affect the compound’s efficacy .
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQUKTZYMHVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)
![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide](/img/structure/B2440883.png)



![4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2440890.png)

![1-cyclopentyl-3-[(Z)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylideneamino]urea](/img/structure/B2440892.png)
![1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440893.png)
![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2440894.png)
![1-Cyclohexyl-4-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperazine](/img/structure/B2440896.png)
